

# 2-Methoxy-4-propylphenol: A Volatile Phenolic Compound Analyzed

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## Compound of Interest

Compound Name: **2-Methoxy-4-propylphenol**

Cat. No.: **B1219966**

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

## Introduction

**2-Methoxy-4-propylphenol**, also known as dihydroeugenol or 4-propylguaiacol, is an organic compound that is unequivocally classified as a volatile phenolic compound.<sup>[1]</sup> Its chemical structure, characterized by a hydroxyl group and a methoxy group attached to a benzene ring, places it within the family of methoxyphenols and more broadly, phenolic compounds.<sup>[2][3]</sup> The term "volatile" refers to its tendency to vaporize, a property indicated by its use as a flavoring and fragrance agent and its physicochemical characteristics.<sup>[4][5]</sup> This compound is found naturally in various sources, including brandy, mushrooms, fish, tea, and whiskey, and is also synthesized for commercial use.<sup>[1][6]</sup> Its sensory properties, described as spicy, sweet, and reminiscent of cloves, are a direct consequence of its volatility, allowing it to be perceived by olfactory receptors.<sup>[5][7]</sup>

This technical guide provides a comprehensive overview of the properties of **2-Methoxy-4-propylphenol**, with a focus on its volatility. It includes a compilation of its physicochemical data, a detailed experimental protocol for the analysis of its volatility, and graphical representations of key concepts and workflows.

## Physicochemical Properties and Volatility

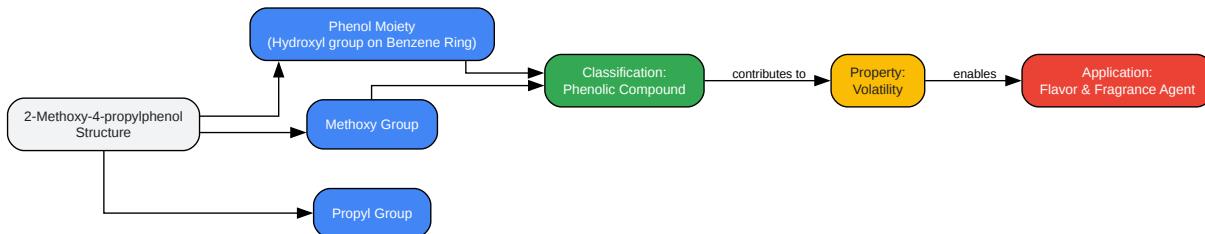
The volatility of a compound is determined by its physical and chemical properties, most notably its vapor pressure and boiling point. While a specific vapor pressure for **2-Methoxy-4-**

**propylphenol** at standard temperature is not readily available in the cited literature, its boiling point and other properties strongly support its classification as a volatile compound.

Property	Value	Source(s)
Molecular Formula	C <sub>10</sub> H <sub>14</sub> O <sub>2</sub>	[4][8]
Molecular Weight	166.22 g/mol	[4]
Appearance	Colorless liquid	[4]
Boiling Point	239-241 °C (at 760 mmHg)	[4]
125-126 °C (at 14 mmHg)	[1]	
250 °C	[7]	
Refractive Index	n <sub>20/D</sub> 1.521 - 1.525	[4]
Density	1.038 g/mL at 25 °C	[1]
Solubility	Slightly soluble in water; soluble in fat and miscible in ethanol.	[7]
CAS Number	2785-87-7	[2]

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. A lower boiling point at a given pressure generally indicates higher volatility. The provided data shows that **2-Methoxy-4-propylphenol** has a boiling point of 239-241 °C at atmospheric pressure, and this is significantly reduced to 125-126 °C at a reduced pressure of 14 mmHg.[1][4] This substantial decrease in boiling point with reduced pressure is characteristic of volatile organic compounds.

## Logical Relationship of 2-Methoxy-4-propylphenol's Properties



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Caption: Logical diagram illustrating the relationship between the chemical structure of **2-Methoxy-4-propylphenol** and its classification and application.

## Experimental Determination of Volatility

The volatility of phenolic compounds like **2-Methoxy-4-propylphenol** is commonly determined using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). This technique allows for the extraction and analysis of volatile and semi-volatile compounds from a sample matrix.

## Detailed Protocol: HS-SPME-GC-MS Analysis of Volatile Phenols

This protocol is a synthesized example based on common practices for the analysis of volatile phenols in complex matrices such as wine.[\[9\]](#)[\[10\]](#)[\[11\]](#)

### 1. Sample Preparation:

- Aliquots of the sample (e.g., 10 mL of wine) are placed into 20 mL headspace vials.[\[10\]](#)
- To enhance the volatility of the analytes, a salt (e.g., 2 g of NaCl) can be added to the vial.
- An internal standard (e.g., anisole-d8) is added to each sample for quantification.

### 2. HS-SPME Procedure:

- The vial is sealed with a PTFE-faced silicone septum.
- The sample is incubated at a controlled temperature (e.g., 35-40 °C) for a specific duration (e.g., 10-15 minutes) with agitation to facilitate the release of volatile compounds into the headspace.[\[11\]](#)
- An SPME fiber (e.g., DVB/CAR/PDMS) is exposed to the headspace of the vial for a defined extraction time (e.g., 15-30 minutes) to adsorb the volatile phenols.

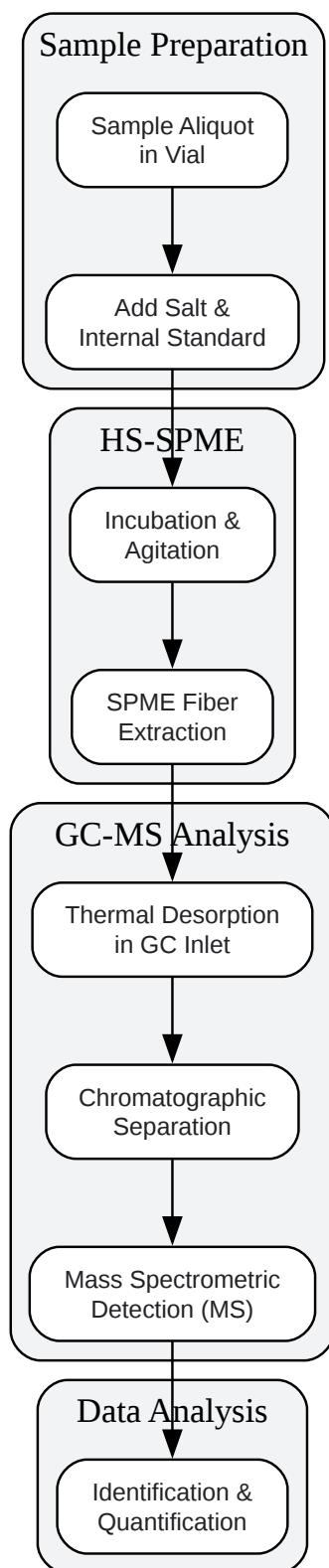
### 3. GC-MS Analysis:

- Desorption: The SPME fiber is withdrawn from the sample vial and immediately inserted into the heated injection port of the gas chromatograph (e.g., at 250 °C), where the adsorbed analytes are thermally desorbed.[\[9\]](#)
- Chromatographic Separation: The desorbed compounds are separated on a capillary column (e.g., a polar J&W DB-FFAP or HP Innowax column).[\[9\]](#)[\[10\]](#) The oven temperature is programmed to ramp up, allowing for the separation of compounds based on their boiling points and interactions with the stationary phase. A typical temperature program might be: start at 40°C, hold for 1 min, ramp to 200°C at 5°C/min, hold for 5 min, then ramp to 250°C at 10°C/min and hold for 10 min.[\[11\]](#)
- Mass Spectrometry Detection: As the separated compounds elute from the GC column, they enter the mass spectrometer. The MS detector is typically operated in electron ionization (EI) mode.[\[9\]](#) For quantification, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes are often used to enhance sensitivity and selectivity for the target volatile phenols.[\[11\]](#)

### 4. Data Analysis:

- The volatile phenols are identified by comparing their mass spectra and retention times with those of authentic standards.
- Quantification is achieved by comparing the peak area of the analyte to that of the internal standard.

## Experimental Workflow for Volatility Analysis



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Caption: Workflow for the determination of volatile phenols using HS-SPME-GC-MS.

## Sensory Perception and Volatility

The sensory characteristics of a compound, particularly its aroma, are intrinsically linked to its volatility. For a compound to be perceived by the olfactory system, it must be sufficiently volatile to enter the headspace above a substance and be inhaled. **2-Methoxy-4-propylphenol** is described as having a warm, spicy, sweet, and slightly floral-balsamic odor, reminiscent of cloves.<sup>[5]</sup> This distinct aroma profile is a key reason for its use as a flavor and fragrance ingredient. The sensory threshold of a compound, the lowest concentration at which it can be detected by the human senses, is also related to its volatility and molecular properties.

## Conclusion

In summary, **2-Methoxy-4-propylphenol** is definitively a volatile phenolic compound. This conclusion is supported by its chemical classification as a methoxyphenol, its physicochemical properties, particularly its boiling point at reduced pressure, and its established use as an aroma and flavor compound in various industries. The volatility of **2-Methoxy-4-propylphenol** can be quantitatively assessed using established analytical techniques such as Headspace Solid-Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry. The detailed protocol and workflows provided in this guide offer a robust framework for researchers and professionals in the fields of chemistry, food science, and drug development to analyze and understand the behavior of this and similar volatile phenolic compounds.

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